3-Fluoropyridin-2-yl trifluoromethanesulfonate

Overview

Description

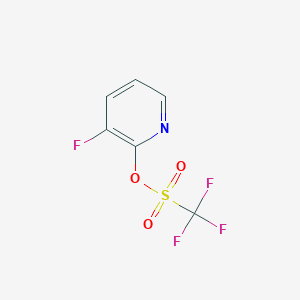

3-Fluoropyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₆H₃F₄NO₃S . It is used in the synthesis of various specialty chemicals .

Synthesis Analysis

The synthesis of 3-Fluoropyridin-2-yl trifluoromethanesulfonate and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of 3-Fluoropyridin-2-yl trifluoromethanesulfonate consists of a pyridine ring with a fluorine atom at the 3-position and a trifluoromethanesulfonate group attached to the 2-position .Scientific Research Applications

-

Scientific Field: Organic Chemistry Fluorinated pyridines are used in organic chemistry for the synthesis of various compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

-

Application: Synthesis of Active Agrochemical and Pharmaceutical Ingredients Trifluoromethylpyridines (TFMP), which include “3-Fluoropyridin-2-yl trifluoromethanesulfonate”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

-

Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the particular agrochemical or pharmaceutical ingredient being synthesized. Unfortunately, the available sources do not provide detailed procedures for using “3-Fluoropyridin-2-yl trifluoromethanesulfonate” in these syntheses .

-

Results or Outcomes The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

-

Scientific Field: Radiopharmaceuticals

- Application : Synthesis of Radiotracers for PET

- Methods of Application : A [18F]fluoropyridine-based bromoacetamide reagent has been prepared and used in prosthetic group introduction for the labeling of oligonucleotides . The developed procedure involves a high-yield nucleophilic heteroaromatic ortho-radiofluorination as the fluorine-18 incorporation-step .

- Results or Outcomes : Typically, 3.3-3.7 GBq (90-100 mCi) of HPLC-purified [18F]FPyBrA could be obtained in 80-85 min, starting from 18.5 GBq (500 mCi) of a cyclotron production batch of [18F]fluoride .

-

Scientific Field: Pesticide Synthesis

- Application : Synthesis of Herbicides and Insecticides

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized .

- Results or Outcomes : They were used as starting materials for the synthesis of some herbicides and insecticides .

-

Scientific Field: Radiopharmaceuticals

- Application : Synthesis of Heparan Sulphate Mimetic

- Methods of Application : A heparan sulphate mimetic has been synthesized and radiolabeled with fluorine-18 . This compound is a potent angiogenesis and heparanase inhibitor for cancer applications .

- Results or Outcomes : The synthesized compound showed potential as an imaging agent for various biological applications .

-

Scientific Field: Organic Chemistry

Safety And Hazards

properties

IUPAC Name |

(3-fluoropyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO3S/c7-4-2-1-3-11-5(4)14-15(12,13)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFMPICYRTVTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743801 | |

| Record name | 3-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridin-2-yl trifluoromethanesulfonate | |

CAS RN |

1310559-92-2 | |

| Record name | 3-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)